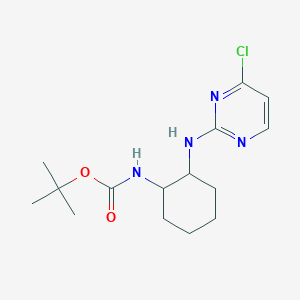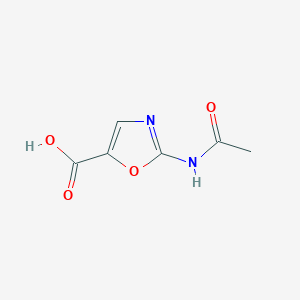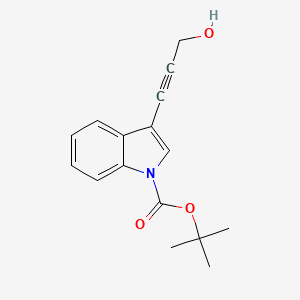
3-(3-hidroxiprop-1-in-1-il)-1H-indol-1-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a tert-butyl ester group, a hydroxypropynyl substituent, and an indole core, making it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine
Drug Development: Explored for its role in the synthesis of novel therapeutic agents targeting various diseases.
Industry
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxypropynyl Group: The hydroxypropynyl group can be introduced through a Sonogashira coupling reaction. This involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a strong acid like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxypropynyl group can undergo oxidation to form a carbonyl group.
Reduction: The triple bond in the hydroxypropynyl group can be reduced to a double or single bond.
Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Halogenated indole derivatives.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate depends on its application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Uniqueness
- Structural Features : The presence of both a hydroxypropynyl group and an indole core makes it unique compared to other similar compounds.
- Reactivity : The specific arrangement of functional groups allows for unique reactivity patterns, making it a valuable intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
tert-butyl 3-(3-hydroxyprop-1-ynyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)20-15(19)17-11-12(7-6-10-18)13-8-4-5-9-14(13)17/h4-5,8-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKRFBFOAFVDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2511839.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2511840.png)

![N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2511843.png)
![2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2511846.png)
![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)
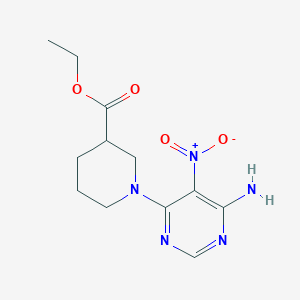
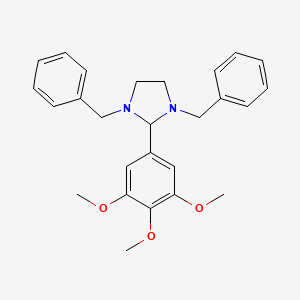
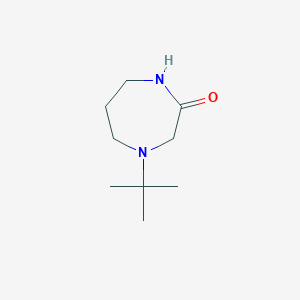
![13-chloro-5-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2511857.png)
![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2511859.png)
